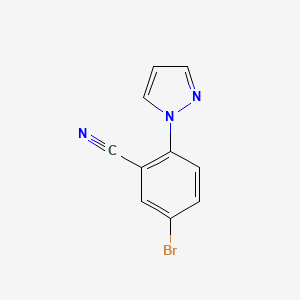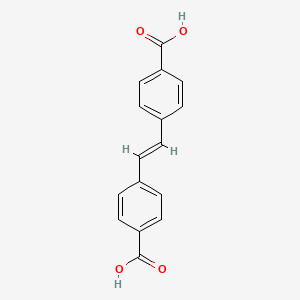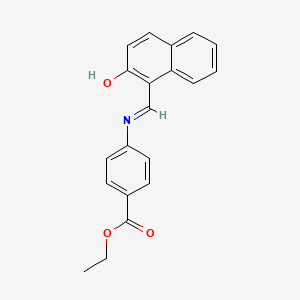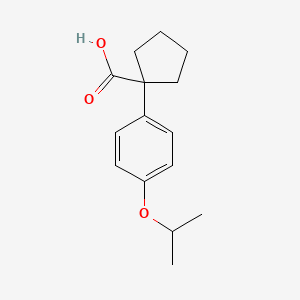
4-(4-Benzyloxyphenyl)butan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-Benzyloxyphenyl)butan-2-one involves the reaction of appropriate starting materials. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of 4-(4-Benzyloxyphenyl)butan-2-one is C~16~H~16~O~2~ . Its structure consists of a butan-2-one backbone with a benzyloxyphenyl group attached at the 4-position . The benzyl ether moiety imparts unique properties to the compound, influencing its reactivity and interactions .
Chemical Reactions Analysis
Research has explored the reactivity of 4-(4-Benzyloxyphenyl)butan-2-one in various reactions. These include transformations such as acylation , reduction , and functional group modifications . Investigating its behavior under different conditions provides insights into its synthetic utility and potential applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Flavor and Fragrance Industry
Raspberry ketone is responsible for the characteristic scent and flavor of ripe raspberries. It has been widely used as a flavoring agent in food, beverages, and perfumes . Its pleasant aroma makes it a valuable compound in the fragrance industry.
Nutraceuticals and Weight Loss
Raspberry ketone gained popularity due to its alleged positive effects on weight loss. It is included in various nutraceuticals aimed at the weight loss market. However, it’s essential to note that natural sources of raspberry ketone contain low levels, and most commercial raspberry ketone is synthetic, marketed as a “nature identical” ingredient .
Cascade Reactions
Raspberry ketone has been involved in cascade reactions. For instance, a one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one was achieved directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst. This synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C=C bonds .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-phenylmethoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNZGXYUBUDBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)

amino]-acetic acid](/img/structure/B3152765.png)
![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)


![4'-Tert-butyl[1,1'-biphenyl]-2-amine](/img/structure/B3152807.png)